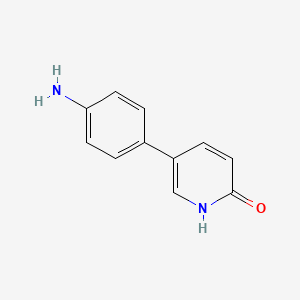
Benzoic acid, 3,6-dichloro-2-methoxy-, 2-ethoxy-1-methyl-2-oxoethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3,6-dichloro-2-methoxy-, 2-ethoxy-1-methyl-2-oxoethyl ester is a chemical compound with the molecular formula C13H14Cl2O5 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms, a methoxy group, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,6-dichloro-2-methoxy-, 2-ethoxy-1-methyl-2-oxoethyl ester typically involves the esterification of 3,6-dichloro-2-methoxybenzoic acid with 2-ethoxy-1-methyl-2-oxoethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, ensures the consistent quality and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 3,6-dichloro-2-methoxy-, 2-ethoxy-1-methyl-2-oxoethyl ester undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms can participate in nucleophilic substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions
Major Products Formed
Oxidation: Formation of 3,6-dichloro-2-methoxybenzoic acid.
Reduction: Formation of 3,6-dichloro-2-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives
Applications De Recherche Scientifique
Benzoic acid, 3,6-dichloro-2-methoxy-, 2-ethoxy-1-methyl-2-oxoethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a potential herbicide.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of benzoic acid, 3,6-dichloro-2-methoxy-, 2-ethoxy-1-methyl-2-oxoethyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dichloro-2-methoxybenzoic acid: A precursor in the synthesis of the ester.
Dicamba: A widely used herbicide with a similar chemical structure.
2-Methoxy-3,6-dichlorobenzoic acid: Another related compound with similar properties
Uniqueness
Benzoic acid, 3,6-dichloro-2-methoxy-, 2-ethoxy-1-methyl-2-oxoethyl ester is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
87214-73-1 |
|---|---|
Formule moléculaire |
C13H14Cl2O5 |
Poids moléculaire |
321.15 g/mol |
Nom IUPAC |
(1-ethoxy-1-oxopropan-2-yl) 3,6-dichloro-2-methoxybenzoate |
InChI |
InChI=1S/C13H14Cl2O5/c1-4-19-12(16)7(2)20-13(17)10-8(14)5-6-9(15)11(10)18-3/h5-7H,4H2,1-3H3 |
Clé InChI |
SJWOCKTZFQIKHZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)OC(=O)C1=C(C=CC(=C1OC)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate](/img/structure/B13996146.png)


![N-[(Benzyloxy)carbonyl]threonylglycinamide](/img/structure/B13996158.png)
![2-[2,3-Dichloro-5-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13996162.png)
![(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl N-methylcarbamate](/img/structure/B13996172.png)


![Benzonitrile, 4-[(2-oxocyclopentyl)methyl]-](/img/structure/B13996202.png)


![Methyl 4-(4-chlorophenyl)-2-{[(4-chlorophenyl)carbamoyl]amino}-5,5-dimethyl-4,5-dihydrofuran-3-carboxylate](/img/structure/B13996217.png)


